
SAR7334
Overview
Description
Discovered via pharmacophore-guided design, SAR7334 exhibits nanomolar potency (IC50 = 7.9–9.5 nM) against TRPC6 and moderate selectivity over its closest homologs, TRPC3 (IC50 = 282 nM) and TRPC7 (IC50 = 226 nM) . Its structure features a trans-configuration of substituents on an aminoindanol scaffold, enabling stereoselective synthesis and optimized binding to TRPC6 . Preclinical studies demonstrate this compound’s efficacy in blocking TRPC6-mediated calcium influx, reducing hypoxia-induced pulmonary vasoconstriction, and mitigating oxidative stress in renal and vascular cells . Notably, this compound exhibits oral bioavailability, with plasma concentrations peaking 4 hours post-administration in rats and sustaining therapeutic levels for several hours .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SAR7334 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, such as tetrahydrofuran, and reagents like sodium hydride and palladium catalysts .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications for research and development purposes .
Chemical Reactions Analysis
Nucleophilic Substitution
- Starting material : 2-Bromo-1-indanone reacts with amines (1.2 equivalents) in acetone using K₂CO₃ (1.6 equivalents) as a base at room temperature for 2 hours .
- Product : Substituted indanone derivatives.
Carbonyl Reduction
- Cis isomer : Reduced using L-selectride (1.5 equivalents) in THF at 0°C to room temperature (10–48 hours) .
- Trans isomer : Reduced with NaBH₄ (6.0 equivalents) and HCl (1.5 equivalents) in THF/H₂O at room temperature (3–24 hours) .
O-Alkylation/Arylation
- Alkylation : Alkyl halides (2.0 equivalents) with Ag₂O (5.0 equivalents) in toluene at 85°C (2–5 hours) .
- Arylation : Aryl fluorides (3.0 equivalents) with NaH (5.0 equivalents) in DMSO at 150°C (10–24 hours) .
Stereochemical Control
- Epoxide opening : (1R,2S)-Indene oxide reacts with amines in acetonitrile under reflux (10–24 hours) .
- Mitsunobu reaction : Achieves double inversion via aziridinium intermediates using polymer-bound PPh₃ and diisopropyl azodicarboxylate in THF .
Key Reaction Parameters
Pharmacological Activity and Selectivity
SAR7334 exhibits nanomolar potency against TRPC6 channels, with selectivity over TRPC4/5:
Parameter | TRPC6 | TRPC3 | TRPC7 | TRPC4/5 |
---|---|---|---|---|
IC₅₀ (Ca²⁺ influx) | 9.5 nM | 282 nM | 226 nM | No effect |
IC₅₀ (patch-clamp) | 7.9 nM | – | – | – |
Hypoxic pulmonary vasoconstriction | Inhibited | – | – | – |
Stability and Reactivity
- Physical stability : No hazardous reactions reported; stable under recommended storage conditions (-20°C) .
- Pharmacokinetics : Suitable for chronic oral administration with bioavailability confirmed in Sprague Dawley rats . Plasma concentrations analyzed via LC-MS/MS (LLOQ: 2.0 ng·mL⁻¹) .
Analytical Characterization
- Molecular formula : C₂₁H₂₂ClN₃O·2HCl .
- SMILES : N[C@@H]1CCCN([C@@H]2CC3=CC=CC=C3[C@H]2OC4=C(C=C(C#N)C=C4)Cl)C1.Cl.Cl .
- Purity : ≥98% (HPLC) .
Mechanism of Interaction
Structural studies (PDB: 7DXG) reveal this compound binds TRPC6 via:
- Cation-π interaction : Between benzonitrile group and Arg758 .
- Salt bridges : Asp530 and Glu509 anchor the primary amine .
- Mutagenesis (e.g., R758A) reduces binding affinity by 300-fold .
This synthesis and mechanistic profile positions this compound as a critical tool for studying TRPC6-mediated pathologies, with potential therapeutic applications in pulmonary and renal diseases.
Scientific Research Applications
Background and Mechanism of Action
TRPC6 channels are implicated in several conditions, including pulmonary hypertension, focal segmental glomerulosclerosis, and ischemia-reperfusion-induced lung edema. SAR7334 has been characterized as an effective inhibitor of TRPC6, with an inhibitory concentration (IC50) of approximately 7.9 nM, making it one of the most potent TRPC6 inhibitors available . The compound also inhibits TRPC3 and TRPC7 channels, albeit with higher IC50 values (282 nM and 226 nM, respectively).
Key Findings:
- Inhibition Profile: this compound effectively blocks calcium influx through TRPC6 channels.
- Pharmacokinetics: Studies indicate that this compound is suitable for chronic oral administration, which is beneficial for long-term therapeutic applications .
- Physiological Effects: In isolated perfused mouse lungs, this compound has been shown to suppress acute hypoxic pulmonary vasoconstriction (HPV), indicating its potential in managing pulmonary vascular conditions .
Scientific Research Applications
This compound is utilized across various fields of research:
-
Pharmacological Studies:
- Investigating the role of TRPC6 in cellular signaling pathways.
- Assessing the therapeutic potential of TRPC6 inhibitors in diseases like pulmonary hypertension.
-
Preclinical Research:
- Evaluating the efficacy and safety of TRPC6 inhibitors as potential drug candidates.
- Conducting pharmacokinetic studies to optimize dosing regimens for chronic administration.
-
Biochemical Analysis:
- Analyzing calcium signaling pathways influenced by TRPC6 activity.
- Exploring the molecular mechanisms by which this compound exerts its effects on cellular function.
Case Study 1: Pulmonary Hypertension
In a study conducted on isolated perfused mouse lungs, this compound was administered to assess its effects on HPV. The results indicated that this compound significantly reduced the increase in pulmonary arterial pressure during hypoxic conditions, demonstrating its potential as a therapeutic agent for pulmonary hypertension .
Case Study 2: Focal Segmental Glomerulosclerosis
Research has suggested that dysregulation of TRPC6 channels contributes to focal segmental glomerulosclerosis. This compound's ability to inhibit TRPC6 may provide a novel approach to managing this condition by restoring normal calcium signaling pathways in renal cells .
Inhibition Profile of this compound
Ion Channel | IC50 (nM) | Effect |
---|---|---|
TRPC6 | 7.9 | Inhibition of Ca²⁺ influx |
TRPC3 | 282 | Inhibition of Ca²⁺ influx |
TRPC7 | 226 | Inhibition of Ca²⁺ influx |
TRPC4 | >1000 | No effect |
TRPC5 | >1000 | No effect |
Pharmacokinetic Properties
Parameter | Value |
---|---|
Bioavailability | High |
Chronic Oral Administration | Suitable |
Mean Arterial Pressure Change | No significant change |
Mechanism of Action
SAR7334 exerts its effects by selectively inhibiting the TRPC6 ion channel, thereby blocking calcium entry into cells. This inhibition disrupts calcium-dependent signaling pathways, which are crucial for various cellular functions. The molecular targets of this compound include the TRPC6 channel itself, and its action involves binding to specific sites on the channel to prevent its activation .
Comparison with Similar Compounds
Pharmacological Selectivity and Potency
SAR7334’s selectivity and potency distinguish it from other TRPC inhibitors:
Key Findings :
- This compound is 10–100× more potent against TRPC6 than SH045 and lacks appreciable activity on TRPC4/5, unlike non-selective inhibitors like SKF96365 .
- In contrast to galangin (TRPC5-specific), this compound’s TRPC6 selectivity makes it suitable for diseases involving calcium overload in podocytes or smooth muscle cells .
Functional Efficacy in Disease Models
- Pulmonary Hypertension: this compound abolishes hypoxia-induced vasoconstriction in mouse lungs (IC50 ~100 nM), outperforming non-specific calcium channel blockers (e.g., verapamil) and matching the efficacy of NF449 (P2X1 inhibitor) in reducing TRALI-associated edema .
- Neuroprotection : this compound reduces oxidative stress-induced apoptosis in cortical neurons, whereas SOCE inhibitors (e.g., EVP4593) show overlapping but distinct pathways .
Comparative Limitations
Biological Activity
SAR7334 is a potent inhibitor of the transient receptor potential canonical 6 (TRPC6) channel, which has garnered attention for its role in various pathologies, including renal diseases and pulmonary hypertension. This article delves into the biological activity of this compound, highlighting its pharmacological characteristics, mechanisms of action, and implications for therapeutic applications.
Overview of TRPC6 and this compound
TRPC6 Channels : TRPC6 is a non-selective cation channel involved in calcium signaling pathways. Its activation is linked to numerous physiological processes and pathological conditions such as focal segmental glomerulosclerosis and ischemia-reperfusion injury. Given its significance, TRPC6 represents a promising target for drug development.
This compound : Discovered as a selective inhibitor of TRPC6, this compound has shown high potency with an IC50 of 9.5 nM for TRPC6, while exhibiting weaker inhibition on TRPC3 and TRPC7 (IC50s of 226 nM and 282 nM, respectively) . Notably, it does not significantly affect TRPC4 or TRPC5 channels, making it a valuable tool for studying the specific roles of TRPC6 in cellular signaling.
This compound's primary mechanism involves the inhibition of calcium influx through TRPC6 channels. This inhibition has been shown to affect various signaling pathways:
- Calcium Signaling : this compound effectively prevents the calcium influx induced by oxidative stress in renal proximal tubular cells (PTC), which is crucial for cell survival under stress conditions .
- Autophagy Regulation : The compound enhances autophagic flux in PTC, indicating a protective role against oxidative stress-induced apoptosis. Studies demonstrate that treatment with this compound leads to increased levels of LC3-II, a marker for autophagy .
- Impact on Signaling Pathways : this compound inhibits pathways such as PI3K/Akt/mTOR and ERK1/2 that are involved in cell survival and apoptosis. By blocking TRPC6-mediated Ca²⁺ influx, this compound alters these pathways, promoting autophagy and reducing cell death under stress conditions .
Pharmacological Characterization
The pharmacological profile of this compound has been extensively characterized:
- In Vitro Studies : In whole-cell patch-clamp experiments, this compound demonstrated an IC50 of 7.9 nM against TRPC6 currents. This confirms its high potency as a selective inhibitor .
- In Vivo Studies : Initial studies indicate that this compound does not significantly alter mean arterial pressure in spontaneously hypertensive rats, suggesting that it may not have major cardiovascular side effects . Furthermore, it effectively suppresses acute hypoxic pulmonary vasoconstriction in isolated mouse lungs .
Study 1: Autophagy and Apoptosis in Renal Cells
A study investigated the effects of this compound on H₂O₂-induced oxidative stress in primary PTCs. Results showed that treatment with this compound increased autophagic flux and reduced apoptosis markers such as caspase-3 activation. This suggests that inhibiting TRPC6 can protect renal cells from oxidative damage by enhancing autophagic processes .
Study 2: Hypoxic Pulmonary Vasoconstriction
In isolated perfused lungs from mice, this compound was shown to inhibit TRPC6-dependent acute hypoxic pulmonary vasoconstriction. This finding supports the potential therapeutic application of this compound in treating pulmonary hypertension by modulating vascular responses to hypoxia .
Summary Table of Biological Activity
Parameter | Value/Description |
---|---|
Target Channel | TRPC6 |
IC50 (TRPC6) | 9.5 nM |
IC50 (TRPC3) | 282 nM |
IC50 (TRPC7) | 226 nM |
Effect on Autophagy | Increases autophagic flux |
Effect on Apoptosis | Reduces apoptosis markers |
Impact on Blood Pressure | No significant change in SHR |
Therapeutic Implications | Potential treatment for renal diseases and pulmonary hypertension |
Q & A
Q. What is the primary mechanism of action of SAR7334 in modulating cellular calcium signaling?
This compound is a potent inhibitor of TRPC6 channels, which mediate receptor-operated calcium entry (ROCE). It selectively blocks TRPC6-mediated Ca²⁺ influx with an IC₅₀ of 7.9 nM in patch-clamp assays, while showing weaker inhibition of TRPC3 (IC₅₀ = 282 nM) and TRPC7 (IC₅₀ = 226 nM) . Its specificity for TRPC6 is critical in studies isolating TRPC6-dependent signaling, though higher concentrations (e.g., 1 µM) may inadvertently affect TRPC3 . Researchers should validate target engagement using complementary approaches, such as TRPC6-knockout models or selective agonists.
Q. How can researchers mitigate off-target effects of this compound on TRPC3/TRPC7 in experimental designs?
To address off-target activity:
- Dose optimization : Use concentrations ≤100 nM to minimize TRPC3/TRPC7 inhibition .
- Pharmacological controls : Combine this compound with TRPC3-specific inhibitors (e.g., Pyr3) to isolate TRPC6 effects .
- Genetic validation : Employ siRNA knockdown or CRISPR-Cas9 models to confirm TRPC6-specific phenotypes .
Contradictory findings (e.g., TRPC3 inhibition at 1 µM) highlight the need for dose-response curves and multi-channel validation .
Q. What methodological considerations are essential for assessing this compound’s efficacy in blocking TRPC6-mediated currents?
- Electrophysiology : Use whole-cell patch-clamp configurations to directly measure TRPC6 currents, ensuring proper intracellular Ca²⁺ buffering to isolate receptor-operated pathways .
- Calcium imaging : Pair this compound with agonists like angiotensin II (Ang II) in podocytes or OAG in platelets to quantify Ca²⁺ influx inhibition .
- Controls : Include TRPC6-negative cell lines or tissues to confirm selectivity .
Q. How does this compound influence podocyte function in diabetic nephropathy models, and how should these studies be designed?
This compound inhibits pathological Ca²⁺ influx in podocytes, a key mechanism in diabetic kidney disease. In vitro, 1 µM this compound blocks Ang II-induced Ca²⁺ entry, preserving cytoskeletal integrity . For in vivo studies:
- Animal models : Use streptozotocin-induced diabetic rodents, administering this compound orally (5–10 mg/kg/day) to assess long-term renal protection .
- Endpoints : Measure albuminuria, podocyte foot process effacement (via electron microscopy), and TRPC6 expression (Western blot) .
Q. What pharmacokinetic properties of this compound are critical for chronic in vivo studies?
- Bioavailability : this compound is orally bioavailable and stable in plasma, enabling chronic dosing in models like hypertensive rats .
- Solubility : Prepare stock solutions in DMSO (350 mg/mL) and dilute in saline for intraperitoneal injection to avoid solvent toxicity .
- Half-life : Preliminary data suggest suitability for twice-daily dosing; measure plasma concentrations via LC-MS to confirm exposure .
Q. How can contradictory findings on this compound’s effects on calcium influx be reconciled?
Discrepancies may arise from:
- Cell-type variability : TRPC3/6/7 expression ratios differ across tissues (e.g., podocytes vs. platelets) .
- Experimental conditions : Extracellular Ca²⁺ levels or co-activation of store-operated channels (e.g., Orai1) may confound results .
- Solution : Perform transcriptomic profiling of TRPC isoforms in the studied system and include channel-specific positive/negative controls .
Q. What protocols are recommended for investigating TRPC6’s role in platelet adhesion using this compound?
- In vitro assays : Treat human platelets with 1 µM this compound for 30 min before exposing them to fibrinogen/collagen-coated surfaces. Compare adhesion rates to OAG-treated and TRPC6-knockout platelets .
- Controls : Use TRPC3 inhibitors (e.g., Pyr3) to rule out cross-reactivity.
- Mechanistic analysis : Measure RhoA activation and cytoskeletal reorganization via immunofluorescence .
Q. How should researchers design studies to explore this compound’s neuroprotective effects in cognitive dysfunction models?
- Models : Employ aged mice or isoflurane-induced cognitive impairment models. Administer this compound (10 mg/kg, IP) pre- and post-anesthesia .
- Outcomes : Assess spatial memory (Morris water maze) and neuronal Ca²⁺ levels (GCaMP6 imaging) .
- Caveats : Monitor TRPC3/7 expression in hippocampal neurons to exclude off-target effects .
Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects?
- Dose-response curves : Fit data to a Hill equation to calculate IC₅₀ values for TRPC6 vs. TRPC3/7 .
- Power analysis : For in vivo studies, assume a moderate effect size (Cohen’s d = 0.5) and recruit ≥8 animals per group to achieve 80% power .
- Multivariate analysis : Use ANOVA with post-hoc tests to compare this compound’s effects across multiple TRPC isoforms or disease parameters .
Properties
IUPAC Name |
4-[[(1R,2R)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c22-18-10-14(12-23)7-8-20(18)26-21-17-6-2-1-4-15(17)11-19(21)25-9-3-5-16(24)13-25/h1-2,4,6-8,10,16,19,21H,3,5,9,11,13,24H2/t16-,19-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKRLNQEXBPQGQ-OZOXKJRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CC3=CC=CC=C3C2OC4=C(C=C(C=C4)C#N)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)[C@@H]2CC3=CC=CC=C3[C@H]2OC4=C(C=C(C=C4)C#N)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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